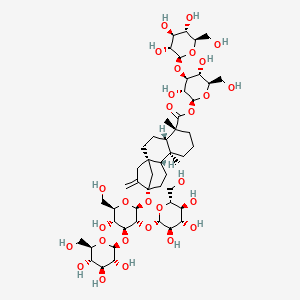

Rebaudioside I

説明

レバウディオサイド Iは、ステビア属の植物であるステビア・レバウディアナの葉から抽出される天然甘味料であるステビオール配糖体です。それは高い甘味強度で知られており、ステビオサイドやレバウディオサイド Aなどの他のステビオール配糖体を含む化合物群の一部です。 レバウディオサイド Iは、特に従来の糖類のカロリー含有量がなく、甘味を与える特性で高く評価されており、食品および飲料業界で人気のある選択肢となっています .

作用機序

レバウディオサイド Iは、舌の味覚受容体と相互作用することにより、甘味効果を発揮します。具体的には、Gタンパク質共役受容体ファミリーの一部であるT1R2およびT1R3味覚受容体サブユニットに結合します。 この結合は、最終的に甘味を感じる信号伝達経路を引き起こします 。 さらに、レバウディオサイド Iは肝臓で代謝され、そこでフェーズ Iおよびフェーズ II代謝を受け、ステビオールの形成とその後の排泄につながります .

6. 類似の化合物との比較

レバウディオサイド Iは、ステビオール配糖体群の一部であり、以下が含まれます。

- ステビオサイド

- レバウディオサイド A

- レバウディオサイド B

- レバウディオサイド C

- レバウディオサイド D

- レバウディオサイド E

- レバウディオサイド F

- ドゥルコサイド A

- ルブソサイド

これらの化合物と比較して、レバウディオサイド Iは、特定のグリコシル化パターンにより、独特の甘味プロファイルと安定性に貢献しているため、ユニークです。 たとえば、レバウディオサイド Aは高い甘味強度で知られていますが、苦味のある後味がする可能性がありますが、レバウディオサイド Iは苦味が少なく、よりバランスの取れた甘味を提供します .

生化学分析

Biochemical Properties

Rebaudioside I plays a crucial role in biochemical reactions, particularly in the context of its sweetening properties. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with glucosyltransferase enzymes, which facilitate the bioconversion of rebaudioside A to this compound by adding a sugar unit with a 1→3 linkage . This interaction is essential for the structural characterization and functionality of this compound. Additionally, this compound’s interaction with taste receptors, particularly bitter taste receptors, influences its sensory properties .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to stimulate the release of glucagon-like peptide 1 (GLP-1) from enteroendocrine cells via bitter taste signaling pathways . This stimulation occurs in a concentration-dependent manner and involves the activation of specific bitter taste receptors. This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific taste receptors, including bitter taste receptors such as Tas2r108, Tas2r123, and Tas2r134 in mice . These interactions trigger signal transduction pathways that lead to the release of GLP-1. Additionally, this compound undergoes bioconversion through the action of glucosyltransferase enzymes, which add a sugar unit to its structure . This modification enhances its sweetening properties and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but its stability can be influenced by factors such as temperature and pH . Over time, this compound may undergo degradation, which can affect its sweetening properties and overall efficacy. Long-term studies in vitro and in vivo have indicated that this compound maintains its functionality and does not exhibit significant degradation under controlled conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound has been shown to stimulate GLP-1 release and improve glucose homeostasis . At higher dosages, there may be threshold effects, and excessive consumption could potentially lead to adverse effects. Toxicity studies have indicated that this compound is generally safe, but high doses should be approached with caution to avoid any potential toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its bioconversion and sweetening properties. It interacts with glucosyltransferase enzymes, which facilitate the addition of sugar units to its structure . This interaction is crucial for the synthesis and functionality of this compound. Additionally, this compound’s involvement in metabolic pathways influences metabolic flux and metabolite levels, contributing to its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions ensure that this compound reaches its target sites and exerts its effects. The distribution of this compound within tissues can also influence its localization and accumulation, affecting its overall efficacy and functionality.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. Studies have shown that this compound can be localized in various cellular compartments, including the cytosol and specific organelles . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific sites within the cell. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and overall impact on cellular processes.

準備方法

合成経路および反応条件: レバウディオサイド Iは、グルコシル転移酵素を使用してレバウディオサイド Aを生物変換することにより合成できます。 この酵素反応は、レバウディオサイド Aに1→3結合で糖単位を1つ加えることで、レバウディオサイド Iが生成されます 。反応条件は通常、特定の酵素と制御された環境を使用することを含み、変換が成功することを保証します。

工業生産方法: レバウディオサイド Iの工業生産は、多くの場合、ステビア・レバウディアナの葉からステビオール配糖体を抽出し、精製することを含みます。プロセスには、高純度のレバウディオサイド Iを分離するために、抽出、ろ過、結晶化などの手順が含まれます。 親水性相互作用液体クロマトグラフィーなどの高度なクロマトグラフィー技術が、高純度と収率を実現するために使用されます .

化学反応の分析

反応の種類: レバウディオサイド Iは、酸化、還元、置換などのさまざまな化学反応を受けます。 注目すべき反応の1つは、レバウディオサイド Iの触媒的加水素化であり、これは触媒としてパラジウム炭素(Pd / C)を使用して化合物を還元することを含みます .

一般的な試薬と条件:

酸化: 通常、過マンガン酸カリウムまたは過酸化水素などの酸化剤を制御された条件下で使用することを含みます。

還元: Pd / Cまたは他の水素化触媒を使用した触媒的加水素化。

置換: 分子内の特定の官能基を置換するために、求核剤または求電子剤を使用することを含みます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、レバウディオサイド Iの触媒的加水素化により、甘味プロファイルが変化した還元誘導体の生成につながる可能性があります .

4. 科学研究の用途

レバウディオサイド Iは、幅広い科学研究の用途があります。

化学: グリコシル化反応と配糖体の合成を研究するためのモデル化合物として使用されます。

生物学: 代謝経路への潜在的な影響と非カロリー甘味料としての役割について調査されています。

医学: 非カロリー特性のために、糖尿病や肥満の管理における潜在的な利点を調査されています。

科学的研究の応用

Rebaudioside I has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.

Biology: Investigated for its potential effects on metabolic pathways and its role as a non-caloric sweetener.

Medicine: Explored for its potential benefits in managing diabetes and obesity due to its non-caloric nature.

Industry: Widely used in the food and beverage industry as a natural sweetener, providing an alternative to artificial sweeteners and traditional sugars

類似化合物との比較

Rebaudioside I is part of a family of steviol glycosides, which includes:

- Stevioside

- Rebaudioside A

- Rebaudioside B

- Rebaudioside C

- Rebaudioside D

- Rebaudioside E

- Rebaudioside F

- Dulcoside A

- Rubusoside

Compared to these compounds, this compound is unique due to its specific glycosylation pattern, which contributes to its distinct sweetness profile and stability. For instance, rebaudioside A is known for its high sweetness intensity but can have a bitter aftertaste, whereas this compound offers a more balanced sweetness with less bitterness .

特性

IUPAC Name |

[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H80O28/c1-18-11-49-9-5-24-47(2,7-4-8-48(24,3)46(68)77-44-37(67)38(29(59)22(15-54)72-44)74-41-34(64)31(61)26(56)19(12-51)69-41)25(49)6-10-50(18,17-49)78-45-40(76-43-36(66)33(63)28(58)21(14-53)71-43)39(30(60)23(16-55)73-45)75-42-35(65)32(62)27(57)20(13-52)70-42/h19-45,51-67H,1,4-17H2,2-3H3/t19-,20-,21-,22-,23-,24+,25+,26-,27-,28-,29-,30-,31+,32+,33+,34-,35-,36-,37-,38+,39+,40-,41+,42+,43+,44+,45+,47-,48-,49-,50+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVKOVOOJNJHBR-PBQKZBBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H80O28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347268 | |

| Record name | Rebaudioside I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1129.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220616-34-1 | |

| Record name | Rebaudioside I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220616341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rebaudioside I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REBAUDIOSIDE I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U83C5T5N8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B3026962.png)

![5-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B3026964.png)

![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B3026966.png)

![2-Ethyl-5,7-dimethyl-3-[[4-[3-(4-propan-2-ylpiperazin-1-yl)prop-1-enyl]phenyl]methyl]imidazo[4,5-b]pyridine](/img/structure/B3026972.png)

![{2-[4-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B3026979.png)